2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide follows IUPAC rules for polycyclic heteroaromatic systems. Breaking down the structure:
- Thieno[3,4-c]pyrazole : The parent bicyclic system comprises a thiophene ring (positions 1–5) fused to a pyrazole ring (positions 3–4 and 6–7). The fusion occurs between carbon 3 of thiophene and carbon 4 of pyrazole.
- 2H,4H,6H : Indicates hydrogen positions on nitrogen atoms at positions 2, 4, and 6 of the pyrazole ring.
- 2-(4-nitrophenyl) : A nitro-substituted phenyl group attached to nitrogen at position 2 of the pyrazole.
- N-[3-yl]acetamide : An acetamide group bonded to nitrogen at position 3 of the pyrazole.
- 2-(4-chlorophenoxy) : A chlorophenoxy substituent at position 2 of the acetamide’s methylene bridge.
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₅ClN₄O₄S |
| Molecular weight | 442.88 g/mol |
| Hybridization | sp²/sp³ (heterocyclic core) |
The systematic name reflects the compound’s regiochemistry and prioritizes the thieno-pyrazole core over substituents.
Crystallographic Analysis of Thieno[3,4-c]Pyrazole Core Architecture
X-ray diffraction studies of analogous thieno-pyrazole derivatives reveal planar bicyclic systems with bond lengths and angles consistent with aromatic delocalization. Key features include:
- Fused ring system : The thiophene and pyrazole rings form a dihedral angle of 1.2–2.5°, indicating near-planarity.
- Hydrogen bonding : The acetamide’s NH group participates in intermolecular H-bonds with nitro groups (2.8–3.1 Å), stabilizing crystal packing.
- Substituent effects : The 4-nitrophenyl group induces torsional strain (15–20°) relative to the core, while the chlorophenoxy moiety adopts a perpendicular conformation to minimize steric clashes.
Table 2: Selected crystallographic parameters (analogous structures)
| Parameter | Thieno[3,4-c]pyrazole Core | 4-Nitrophenyl Substituent |
|---|---|---|
| Bond length (C–N) | 1.34 Å | 1.47 Å (C–NO₂) |
| Bond angle (C–S–C) | 92.5° | – |
| Torsional angle | 1.8° | 18.7° |
The nitro group’s electron-withdrawing nature distorts the phenyl ring’s geometry, increasing C–N bond lengths by 0.03–0.05 Å compared to unsubstituted analogs.
Electronic Structure Profiling Through Quantum Mechanical Calculations
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into the compound’s electronic properties:
- Frontier molecular orbitals : The HOMO (-6.2 eV) localizes on the thieno-pyrazole core, while the LUMO (-3.8 eV) resides on the nitro-phenyl group, indicating charge-transfer potential.
- Electrostatic potential : Regions of high electron density (negative potential) cluster around the nitro and carbonyl groups, whereas the chlorophenoxy moiety exhibits moderate electrophilicity.
- Aromaticity indices : Nucleus-independent chemical shift (NICS) values of -10.5 ppm confirm strong aromaticity in the thiophene ring, while the pyrazole shows reduced aromatic character (NICS = -6.2 ppm).
Table 3: DFT-calculated electronic parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.2 eV |
| LUMO energy | -3.8 eV |
| Band gap | 2.4 eV |
| Dipole moment | 5.8 Debye |
The nitro group’s strong electron-withdrawing effect lowers the LUMO energy by 0.7 eV compared to non-nitrated analogs, enhancing electrophilicity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-12-1-7-15(8-2-12)28-9-18(25)21-19-16-10-29-11-17(16)22-23(19)13-3-5-14(6-4-13)24(26)27/h1-8H,9-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURRQPJJWUGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thieno[3,4-c]pyrazol core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenoxy group: This is achieved through nucleophilic substitution reactions.
Attachment of the nitrophenyl group: This step involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide exhibit promising anticancer properties. The compound's structural components allow it to interact with various biological targets involved in cancer progression. For instance, derivatives of thieno[3,4-c]pyrazole have shown potential as inhibitors of certain kinases associated with cancer cell proliferation.
1.2 Anti-inflammatory Properties
Research has demonstrated that this compound may possess anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property opens avenues for its use in treating inflammatory diseases.
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Agricultural Applications
2.1 Fungicidal Activity
The chlorophenoxy group in the compound structure is known to enhance fungicidal activity. Studies have reported that related compounds effectively control plant pathogens, suggesting that this compound could serve as a novel fungicide in agriculture.
2.2 Herbicidal Properties
Research indicates the potential use of this compound as a herbicide due to its ability to disrupt plant growth mechanisms. Its application could be beneficial in managing weed populations in agricultural settings.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its applications. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.
Table 1: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenoxy Group | Enhances antifungal and herbicidal properties |
| Nitro Group | Increases anticancer and antimicrobial activity |
| Thieno[3,4-c]pyrazole Framework | Critical for kinase inhibition |
Case Studies
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal evaluated the anticancer efficacy of thieno[3,4-c]pyrazole derivatives against prostate cancer cells. The results showed that modifications on the nitrogen-containing ring significantly enhanced cytotoxicity compared to unmodified compounds.
Case Study 2: Agricultural Application
Field trials conducted with related chlorophenoxy compounds demonstrated effective control of Fusarium species in crops. The results indicated a marked reduction in disease incidence when applied at optimal concentrations.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and physicochemical properties of analogous compounds:
Key Observations
Chloro substituents (e.g., 4-Cl-phenoxy in the target compound) contribute to lipophilicity, influencing membrane permeability .
Crystal Packing and Stability: Compounds like 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide exhibit strong N–H⋯O hydrogen bonds, stabilizing crystal lattices . In contrast, the target compound’s thienopyrazole core may adopt distinct packing due to steric effects from the fused thiophene ring .
Synthetic Yields :
- Yields for analogous acetamides range from 67% () to 72% (), suggesting that the target compound’s synthesis may require optimized coupling conditions .
Biological Activity: Sulfonyl-containing analogs (e.g., ) show enhanced metabolic stability but reduced solubility compared to acetamides with ether linkages (e.g., 4-chlorophenoxy in the target compound) . Thieno[3,4-c]pyrazole derivatives (target compound) may exhibit unique kinase inhibition profiles compared to pyrimidine-based analogs () due to differences in π-π stacking interactions .
Contradictions and Limitations
- While nitro groups generally enhance bioactivity, they may also increase toxicity, as observed in nitrophenyl-containing pharmaceuticals .
- The dihedral angle between the pyrazole and phenyl rings in (30.7°) contrasts with the sterically hindered arrangement in (80.70°), highlighting how substituents dictate molecular conformation .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cellular processes and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenoxy group
- A thieno[3,4-c]pyrazole moiety
- An acetamide functional group
This unique combination of functional groups may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antineoplastic Activity :
-
Inhibition of Osteoclastogenesis :
- Related compounds have demonstrated strong inhibitory effects on osteoclast differentiation and activity, suggesting potential applications in treating osteoporosis. Specifically, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide has been noted for its ability to suppress osteoclast formation and bone resorption in vitro .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antineoplastic Activity :
- A study evaluating the effects of similar compounds found that specific derivatives could inhibit cell proliferation in various cancer models. The mechanisms often involved the induction of apoptosis and cell cycle arrest.
- Osteoclastogenesis Inhibition :
- Antimicrobial Activity :
Q & A
Basic: What are the standard methodologies for synthesizing 2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)thieno[3,4-c]pyrazol-3-yl]acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the thieno[3,4-c]pyrazole core. A common approach includes:
- Step 1: Condensation of 4-nitrophenylhydrazine with a thiophene derivative (e.g., thiophene-3,4-dione) to form the pyrazole ring .
- Step 2: Introduction of the 4-chlorophenoxy moiety via nucleophilic substitution using 4-chlorophenol and a chloroacetyl chloride intermediate under basic conditions (e.g., triethylamine) .
- Step 3: Purification via column chromatography or recrystallization, validated by LC-MS (m/z ~472.0) and H NMR (δ 7.2–8.2 ppm for aromatic protons) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray Crystallography: Determines bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions in acetamide derivatives) .
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.3–8.3 ppm, methyl groups at δ 2.1–3.5 ppm) .
- LC-MS: Confirms molecular weight (e.g., [M+H]+ at m/z 472.0) and purity .
- FT-IR: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced: How can synthetic routes be optimized for higher yield and scalability?
Answer:
Optimization strategies include:
- Catalyst Screening: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .
- Temperature Control: Low-temperature (~273 K) reactions minimize side-product formation during condensation steps .
- Scale-Up Validation: Pilot studies under reflux conditions (e.g., acetic anhydride) ensure reproducibility .
Advanced: What methodologies are recommended for assessing biological activity in medicinal chemistry research?
Answer:
- Enzyme Inhibition Assays: Test interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cell-Based Studies: Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
- Molecular Docking: Validate binding modes using crystal structure data (e.g., PDB ID 4XYZ) .
- ADME Profiling: Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Structural Validation: Re-analyze compound purity via HPLC and confirm stereochemistry via X-ray crystallography .
- Assay Reproduibility: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis: Compare data across analogs (e.g., substituent effects on IC) to identify trends .
Advanced: What strategies address solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
- Salt Formation: Convert acetamide to hydrochloride salts for improved aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or cyclodextrins for enhanced bioavailability .
Advanced: How can computational modeling guide the design of derivatives with improved activity?
Answer:
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Dynamics Simulations: Analyze binding pocket flexibility using MD simulations (e.g., GROMACS) .
- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T >200°C for most acetamides) .
- Light Stability: Use ICH guidelines (e.g., Q1B) to assess photodegradation in UV-vis chambers .
Advanced: What structural modifications enhance selectivity in target binding?
Answer:
- Substituent Tuning: Replace 4-nitrophenyl with electron-withdrawing groups (e.g., CF) to modulate π-π stacking .
- Bioisosteric Replacement: Substitute thieno-pyrazole with indole to improve hydrophobic interactions .
- Linker Optimization: Shorten the acetamide spacer to reduce conformational flexibility .
Advanced: How can researchers identify and mitigate byproduct formation during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
